molecular formula C8H19ClN2O2 B1527521 2-Amino-N-(3-ethoxypropyl)propanamide hydrochloride CAS No. 1246172-61-1

2-Amino-N-(3-ethoxypropyl)propanamide hydrochloride

Cat. No.: B1527521
CAS No.: 1246172-61-1
M. Wt: 210.7 g/mol
InChI Key: CSTPJKHDZUAMHA-UHFFFAOYSA-N
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Description

2-Amino-N-(3-ethoxypropyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Characterization

A study by Zareva (2006) utilized ab initio calculations and IR-LD spectroscopy to characterize structurally and spectroscopically a compound similar to 2-Amino-N-(3-ethoxypropyl)propanamide hydrochloride. This approach allowed for obtaining structural information and assigning IR bands, demonstrating the compound's relevance in material science and spectroscopic analysis Zareva, S. (2006).

Antimicrobial Activities

Research conducted by Mohamed et al. (2012) on 8-Ethoxycoumarin derivatives highlighted the potential of similar compounds in developing new antimicrobial agents . The study synthesized various derivatives and tested their antimicrobial activity, showcasing the chemical's application in pharmaceutical research Mohamed, H. M., et al. (2012).

Immunomodulatory Effects

Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols, evaluating their immunosuppressive effects . This study illustrates the application of chemical synthesis in discovering compounds with potential use in treating autoimmune diseases and facilitating organ transplantation Kiuchi, M., et al. (2000).

Antifungal and Antibacterial Activities

Xiao et al. (2014) isolated metabolites from the endophytic fungus Botryosphaeria dothidea, demonstrating significant antifungal and antibacterial activities . Such studies contribute to the search for new, naturally derived antimicrobial compounds Xiao, J., et al. (2014).

Solubility and Thermodynamics

Yao et al. (2017) conducted a thermodynamic study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine, providing insights into the solubility behavior of similar compounds in various organic solvents. This information is crucial for the development of pharmaceuticals and chemicals where solubility plays a key role Yao, G., et al. (2017).

Properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.ClH/c1-3-12-6-4-5-10-8(11)7(2)9;/h7H,3-6,9H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTPJKHDZUAMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246172-61-1
Record name Propanamide, 2-amino-N-(3-ethoxypropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246172-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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